molecular formula C23H33N3O2 B12707199 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide CAS No. 95101-14-7

2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide

Cat. No.: B12707199
CAS No.: 95101-14-7
M. Wt: 383.5 g/mol
InChI Key: FLCHERNPFWMYPA-UHFFFAOYSA-N
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Description

2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide is an organic compound with the molecular formula C23H33N3O2 It is a derivative of norleucine, a non-proteinogenic amino acid, and features a phenylhydrazide group

Preparation Methods

The synthesis of 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Norleucine Derivative: The starting material, norleucine, undergoes a reaction with butyl bromide to form 2-butyl-norleucine.

    Introduction of Methoxyphenyl Group: The 2-butyl-norleucine is then reacted with 4-methoxyphenyl isocyanate to introduce the 4-methoxyphenyl group.

    Formation of Phenylhydrazide: Finally, the intermediate product is reacted with phenylhydrazine to form the desired compound, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide include other norleucine derivatives and phenylhydrazides. Some examples are:

    2-Butyl-N-(4-methoxyphenyl)norleucine: Lacks the phenylhydrazide group but shares the norleucine and methoxyphenyl components.

    N-(4-Methoxyphenyl)norleucine 2-phenylhydrazide: Similar structure but without the butyl group.

    Phenylhydrazine derivatives: Compounds with the phenylhydrazine moiety but different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

95101-14-7

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

2-butyl-2-(4-methoxyanilino)-N'-phenylhexanehydrazide

InChI

InChI=1S/C23H33N3O2/c1-4-6-17-23(18-7-5-2,24-19-13-15-21(28-3)16-14-19)22(27)26-25-20-11-9-8-10-12-20/h8-16,24-25H,4-7,17-18H2,1-3H3,(H,26,27)

InChI Key

FLCHERNPFWMYPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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